molecular formula C8H18ClN3O B2974680 (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride CAS No. 1349699-86-0

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride

Cat. No.: B2974680
CAS No.: 1349699-86-0
M. Wt: 207.7
InChI Key: FOHHWQWGPZHBNS-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a urea group, making it a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride typically involves the reaction of piperidin-3-ylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be utilized to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological agent is being explored in various studies.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects. It may be investigated for its use in treating conditions such as inflammation, pain, and other medical conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations.

Mechanism of Action

The mechanism by which (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Urea derivatives

  • Other piperidinyl urea compounds

Uniqueness: (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride stands out due to its specific structural features, such as the presence of the dimethyl group and the piperidin-3-yl moiety

Properties

IUPAC Name

1,1-dimethyl-3-[(3R)-piperidin-3-yl]urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHWQWGPZHBNS-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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